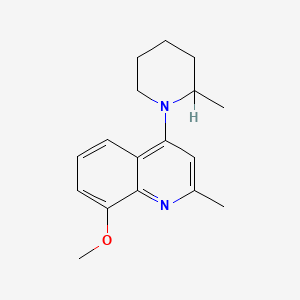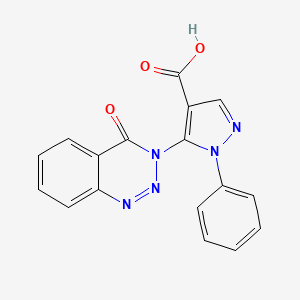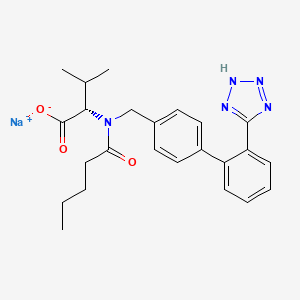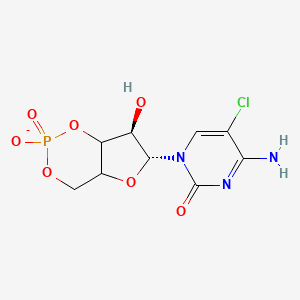
2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) typically involves multi-step organic synthesis. The starting materials often include pyrimidinone derivatives and various chlorinating agents. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as reflux in polar solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinone compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as antiviral or anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core and may have similar biological activities.
Chlorinated pyrimidines: Compounds with chloro substituents on the pyrimidine ring.
Phosphorinyl derivatives: Compounds containing the phosphorinyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94427-53-9 |
|---|---|
Molekularformel |
C9H10ClN3O7P- |
Molekulargewicht |
338.62 g/mol |
IUPAC-Name |
4-amino-5-chloro-1-[(6R,7R)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN3O7P/c10-3-1-13(9(15)12-7(3)11)8-5(14)6-4(19-8)2-18-21(16,17)20-6/h1,4-6,8,14H,2H2,(H,16,17)(H2,11,12,15)/p-1/t4?,5-,6?,8-/m1/s1 |
InChI-Schlüssel |
AFPXPOIWLTZAAD-DVMOCUDESA-M |
Isomerische SMILES |
C1C2C([C@H]([C@@H](O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















